molecular formula C11H13BrN2O2 B8280095 5-(5-Bromopyridin-2-yl)-3-isopropyloxazolidin-2-one

5-(5-Bromopyridin-2-yl)-3-isopropyloxazolidin-2-one

Cat. No. B8280095
M. Wt: 285.14 g/mol
InChI Key: KKAFGRVWPLPRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Bromopyridin-2-yl)-3-isopropyloxazolidin-2-one is a useful research compound. Its molecular formula is C11H13BrN2O2 and its molecular weight is 285.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(5-Bromopyridin-2-yl)-3-isopropyloxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Bromopyridin-2-yl)-3-isopropyloxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(5-Bromopyridin-2-yl)-3-isopropyloxazolidin-2-one

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

5-(5-bromopyridin-2-yl)-3-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13BrN2O2/c1-7(2)14-6-10(16-11(14)15)9-4-3-8(12)5-13-9/h3-5,7,10H,6H2,1-2H3

InChI Key

KKAFGRVWPLPRQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(OC1=O)C2=NC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 14b (125 mg, 0.51 mmol), NaH (51 mg, 1.28 mmol) and isopropyl bromide (125 mg, 1.02 mmol) reacted following the synthetic method of compound 14c to afford 67 mg colorless liquid, yield 46%.
Name
Compound 14b
Quantity
125 mg
Type
reactant
Reaction Step One
Name
Quantity
51 mg
Type
reactant
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step One
Name
compound 14c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
46%

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